Sydnone, 3-(o-chlorophenyl)-
Overview
Description
Sydnone, 3-(o-chlorophenyl)-: is a mesoionic compound belonging to the sydnone family, which are heterocyclic compounds characterized by a 1,2,3-oxadiazole core with a keto group at the 5-position . These compounds are known for their unique electronic structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sydnones typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . For 3-(o-chlorophenyl)sydnone, the starting material is o-chlorophenylglycine, which undergoes nitrosylation followed by cyclization . A mechanochemical approach using ball-milling has also been developed, which is efficient and reduces the use of organic solvents .
Industrial Production Methods: Industrial production methods for sydnones often involve solvent-free mechanochemical techniques, which are more sustainable and time-saving . These methods avoid purification steps and are suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sydnone, 3-(o-chlorophenyl)- undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction with dipolarophiles such as alkynes or alkenes forms pyrazole derivatives.
Substitution Reactions: The hydrogen atom at the fourth position of the sydnone ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like halogens or sulfonyl chlorides are commonly used.
Major Products:
Pyrazole Derivatives: Formed from 1,3-dipolar cycloaddition reactions.
Substituted Sydnones: Formed from substitution reactions.
Scientific Research Applications
Chemistry: Sydnone, 3-(o-chlorophenyl)- is used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology and Medicine: This compound exhibits significant biological activities, including antimicrobial, antitumor, and antioxidant properties . It is also used in the development of new prodrugs .
Industry: In the industrial sector, sydnone derivatives are used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Comparison with Similar Compounds
Sydnone: The parent compound with a similar 1,2,3-oxadiazole core.
Münchnone: Another mesoionic compound with a similar structure but different reactivity.
Sydnone Imines: Compounds where the keto group is replaced with an imino group.
Uniqueness: Sydnone, 3-(o-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other sydnone derivatives .
Properties
IUPAC Name |
3-(2-chlorophenyl)oxadiazol-3-ium-5-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-2-4-7(6)11-5-8(12)13-10-11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKDTVZBSYUBNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+]2=NOC(=C2)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200299 | |
Record name | 3-(o-Chlorophenyl)sydnone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-48-2 | |
Record name | 3-(o-Chlorophenyl)sydnone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sydnone, 3-(o-chlorophenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(o-Chlorophenyl)sydnone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-CHLOROPHENYL)SYDNONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA4H494UEH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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